3-Hydroxybenzothiophene

概述

描述

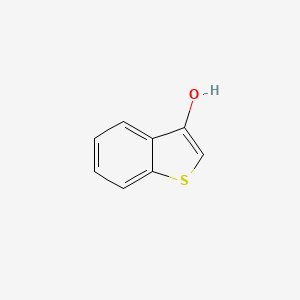

3-Hydroxybenzothiophene is an organic compound with the molecular formula C8H6OS. It is a derivative of benzothiophene, featuring a hydroxyl group attached to the third carbon of the benzothiophene ring.

准备方法

Synthetic Routes and Reaction Conditions: 3-Hydroxybenzothiophene can be synthesized through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions . Another method includes the use of dibenzothiophene as a starting material, which undergoes microbial degradation to produce 3-hydroxy-2-formylbenzothiophene, a precursor to this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of high-performance liquid chromatography for purification and stability studies. The compound can be produced by chemical and microbiological methods, with the latter involving the use of specific bacterial strains capable of degrading dibenzothiophene .

化学反应分析

Tautomerism and Ketonization

3-Hydroxybenzothiophene can exist in multiple tautomeric forms, including enol and keto forms . The solid forms of this compound have been found to be keto-tautomers . The ketonization of 2-hydroxythiophene is about 65 times faster than 3-hydroxythiophene in a 1:1 (v/v) mixture of acetonitrile-water .

Chemical Reactions

-

Carbonylation Reactions: Palladium-catalyzed carbonylative approaches can synthesize benzothiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes . The reaction mechanism involves several steps, including:

-

Coordination of the triple bond to the metal center.

-

Intramolecular nucleophilic attack of the o-methylthio group on the coordinated triple bond, forming a sulfonium iodide intermediate.

-

Demethylation of the intermediate by iodide anion.

-

Carbon monoxide insertion into the palladium–carbon bond.

-

Nucleophilic displacement by an external alcohol, yielding the benzothiophene-3-carboxylic ester .

-

-

Electrochemical Synthesis: Electrochemical methods facilitate the synthesis of C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates under oxidant- and catalyst-free conditions . This process involves a tandem radical addition-cyclization pathway .

-

Reaction with Bacterial Cultures: 3-Hydroxy-2-formylbenzothiophene, a related compound, is a metabolite found in many bacterial cultures that degrade dibenzothiophene via the Kodama pathway . Two molecules of 3-Hydroxy-2-formylbenzothiophene can undergo a spontaneous abiotic reaction, forming a red dyestuff .

Spectral Data of Sample Derivatives

2.2.3. (3-Hydroxybenzo[b]thiophen-2-yl)(m-tolyl)methanone (PM3)

-

Yellow powder, mp 122–124 °C, 76% yield

-

1H NMR (400 MHz, CDCl3): δ 2.49 (s, 3H, CH3), 7.44–7.48 (m, 2H Ar + 1H benzothiophene), 7.56–7.60 (m, 1H, benzothiophene), 7.76 (d, J= 8.2 Hz, 1H, benzothiophene), 7.87–7.89 (m, 2H, Ar), 8.09 (d, J= 8.0 Hz, 1H, benzothiophene), 13.49 (brs, 1H, OH, D2O exch.)

-

13C NMR (101 MHz, CDCl3): δ 21.5 (CH3), 109.7 (benzothiophene), 123.0 (benzothiophene), 124.0 (benzothiophene), 124.7 (benzothiophene), 125.6 (Ar), 128.6 (Ar), 128.9 (Ar), 130.1 (benzothiophene), 130.3 (benzothiophene), 133.4 (Ar), 138.3 (Ar), 138.7 (Ar), 140.8 (benzothiophene), 165.3 (C benzothiophene-OH), 192.1 (C=O)

(3-Hydroxybenzo[b]thiophen-2-yl)(3-methoxyphenyl)methanone (PM5)

-

Yellow powder, mp 77–79 °C, 83% yield

-

1H NMR (400 MHz, CDCl3): δ 3.93 (s, 3H, OCH3), 7.16–7.19 (m, 1H, Ar), 7.44–7.49 (m, 1H Ar + 1H benzothiophene), 7.56–7.60 (m, 1H Ar + 1H benzothiophene), 7.66–7.69 (m, 1H, Ar), 7.76 (d, J= 8.2 Hz, 1H, benzothiophene), 7.87–7.89 (m, 2H, Ar), 8.09 (d, J= 8.1 Hz, 1H, benzothiophene), 13.45 (brs, 1H, OH, D2O exch.)

-

13C NMR (101 MHz, CDCl3): δ 55.5 (OCH3), 109.7 (benzothiophene), 119.2 (Ar), 120.8 (Ar), 123.0 (benzothiophene), 124.0 (benzothiophene), 124.8 (benzothiophene), 129.8 (Ar), 130.2 (benzothiophene), 130.3 (benzothiophene), 139.5 (Ar), 140.8 (benzothiophene), 159.8 (Ar), 165.4 (C benzothiophene-OH), 191.6 (C=O)

科学研究应用

While "3-Hydroxybenzothiophene" is related to the search results, the specific isomer is not the focus of any one article. Therefore, information on related compounds is presented.

Research on Analogous Compounds

3-Hydroxy-2-formylbenzothiophene (HFBT) HFBT is a metabolite that occurs in bacterial cultures that degrade dibenzothiophene (DBT) via the Kodama pathway .

Purification and stability HFBT was produced via a DBT-degrading bacterium and then purified through sublimation . When HFBT was stored in either organic solvent or crystal form, it slowly broke down and yielded colored products. Two of these products were identified as thioindigo and 3-oxo-(3′-hydroxythianaphthenyl-2-methylene)-dihydrothianaphthene .

Abiotic reactions Crystals of HFBT slowly turned a reddish purple color when stored in a sealed vial with air in the headspace . Stored crystals that had been stored for a year were dissolved in dichloromethane and analyzed via gas chromatography-mass spectrometry. This revealed two pink compounds .

Benzothiophene-2-carboxamides

Multi-kinase inhibitors N-benzylated 5-hydroxybenzothiophene-2-carboxamides have been identified as group-selective kinase inhibitors that target Dyrk1A, Dyrk1B, and Clk1 . Studies have shown that Dyrk1A, Dyrk1B, and Clk1 are overexpressed in multiple cancers . By incorporating a 5-hydroxy group, the potential for additional hydrogen bond interactions increased, which broadened the inhibitory effect to include Dyrk1A and Dyrk1B kinases . Compounds 12 and 17 emerged as the most potent multi-kinase inhibitors against Dyrk1A, Dyrk1B, and Clk1 and displayed high potency across various cancer cell lines with minimal effect on non-tumor cells . Compound 17 retained cells in the G2/M phase and induced apoptosis, and could also increase levels of cleaved caspase-3 and Bax, while decreasing the expression of the antiapoptotic Bcl-2 protein .

Flavonoids

Antiviral activity Flavonoids are effective against viral infection . Flavon-3-ol is more effective against HIV 1 and HIV 2 immunodeficiency, and other flavonoids which show antiviral activity include quercetin, hespertin, and naringin, which possess antidengue activity . These antiviral flavonoids help in the inhibition of various enzymes involved in the virus life cycle, and apigenin, vitexin, and their derivatives were found to be active against viruses such as hepatitis C virus, herpes simplex virus 1 (HSV-1), human hepatitis A and B and C virus, rhesus rotavirus (RRV), and influenza viruses .

Other Applications

- XB formation Recent practical applications based on the phenomenon of XB formation include the stabilization of explosives and the molecular design of compounds .

- Basil polysaccharides Basil polysaccharides have antitumor, antioxidant, anti-aging, immunity enhancement, hypolipidemic, anti-atherosclerotic, and antibacterial effects, and can be used in the treatment of diabetes mellitus .

- Polyphenol-containing nanoparticles Polyphenol-containing nanoparticles have antioxidation and anticancer properties and have shown promise in the preparation, stabilization, and modification of multifunctional nanoassemblies for bioimaging, therapeutic delivery, and other biomedical applications .

- Programmatic advertising Unified DSP, SSP, data platforms, and studios have helped drive great programmatic advertising results for partners .

作用机制

The mechanism of action of 3-hydroxybenzothiophene involves its interaction with various molecular targets and pathways. In the context of its anticancer properties, it inhibits kinases such as Dyrk1A, Dyrk1B, and Clk1, which play crucial roles in cancer cell survival and division. By blocking these kinases, this compound derivatives can induce cell cycle arrest and apoptosis in cancer cells .

相似化合物的比较

Dibenzothiophene: A parent compound from which 3-hydroxybenzothiophene can be derived.

3-Hydroxy-2-formylbenzothiophene: A metabolite in the microbial degradation of dibenzothiophene.

Benzothiophene-2,3-dione: An oxidation product of this compound.

Uniqueness: this compound stands out due to its hydroxyl group, which imparts unique chemical reactivity and biological activity. This functional group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various research and industrial applications .

生物活性

3-Hydroxybenzothiophene (3-HBT) is a compound of significant interest in medicinal chemistry and environmental sciences due to its diverse biological activities and potential applications. This article explores the biological activity of 3-HBT, focusing on its antimicrobial properties, antioxidant capabilities, and its role in biodegradation processes.

Chemical Structure and Properties

3-HBT is characterized by its benzothiophene structure, which includes a hydroxyl group at the 3-position. This structural feature is crucial for its biological activity. The compound can be synthesized through various chemical pathways, including modifications of existing benzothiophene derivatives.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 3-HBT and its derivatives. For instance, research has shown that certain substituted benzo[b]thiophenes exhibit significant activity against multidrug-resistant strains of Staphylococcus aureus.

Table 1: Antimicrobial Activity of 3-HBT Derivatives

| Compound | Minimum Inhibitory Concentration (µg/mL) | Target Organism |

|---|---|---|

| This compound | 4 | Staphylococcus aureus |

| 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid | 8 | Staphylococcus aureus |

| Benzothiophene-2,3-dione | 16 | Escherichia coli |

The above table summarizes findings from studies evaluating the effectiveness of various compounds against bacterial strains. The minimal inhibitory concentration (MIC) indicates the lowest concentration that prevents visible growth of the organism.

Antioxidant Properties

Compounds similar to 3-HBT have demonstrated antioxidant properties, which are essential for mitigating oxidative stress in biological systems. These properties are attributed to the presence of the hydroxyl group, which can donate hydrogen atoms to free radicals, thus neutralizing them.

Biodegradation Potential

3-HBT has been identified as a metabolite in the biodegradation pathway of dibenzothiophene (DBT), a model compound for studying biodesulfurization. Bacterial cultures capable of degrading DBT produce 3-HBT as an intermediate metabolite.

Case Study: Biodegradation of Dibenzothiophene

In a study examining the degradation of DBT by specific bacterial strains, it was found that:

- Bacterial Strains : Two Pseudomonas isolates were effective in degrading DBT.

- Metabolite Identification : During the degradation process, HFBT was produced alongside other metabolites.

- Mineralization Studies : After incubation with these bacteria, significant mineralization of HFBT was observed, indicating its potential role in sulfur cycling within ecosystems.

属性

IUPAC Name |

1-benzothiophen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6OS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQBIYCRFVVHFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199970 | |

| Record name | Benzo(b)thiophene-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

520-72-9 | |

| Record name | Benzo[b]thiophene-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(b)thiophene-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(b)thiophene-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。